4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline
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Overview
Description
4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline is a complex organic compound with a unique structure that includes an amino group, a sulfonyl group, and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline typically involves multi-step organic reactions. One common method includes the reaction of 4-(propan-2-yl)benzenesulfonyl chloride with N,N-dimethylaniline in the presence of a base to form the intermediate sulfonamide. This intermediate is then reacted with an appropriate amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce sulfides.
Scientific Research Applications
4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline involves its interaction with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-amino-1-[4-(methyl)benzenesulfonyl]ethyl}-N,N-dimethylaniline
- 4-{2-amino-1-[4-(ethyl)benzenesulfonyl]ethyl}-N,N-dimethylaniline
Uniqueness
4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to similar compounds with methyl or ethyl groups.
Properties
IUPAC Name |
4-[2-amino-1-(4-propan-2-ylphenyl)sulfonylethyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-14(2)15-7-11-18(12-8-15)24(22,23)19(13-20)16-5-9-17(10-6-16)21(3)4/h5-12,14,19H,13,20H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGSMZSQYUGKTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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